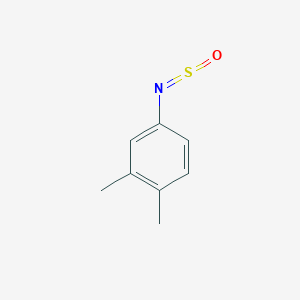![molecular formula C14H21Cl2N5 B1430287 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1610377-13-3](/img/structure/B1430287.png)
1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been extensively studied. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Triazole derivatives have been studied for their potential antimicrobial properties. The presence of a triazole ring in the compound could contribute to its effectiveness against various microorganisms, potentially making it useful in the development of new antimicrobial agents .
Antiviral Agents
The substitution of nucleobases with triazole derivatives has shown effectiveness in drug discovery, particularly in antiviral research. This compound may serve as a basis for developing novel antiviral medications .
Anticancer Research
Piperazine structures are often explored for their anticancer properties. The compound could be investigated for its cytotoxic activity against cancer cells, contributing to cancer treatment research .
Antiproliferative Effects
Related triazole compounds have demonstrated antiproliferative effects against certain cell lines. This suggests that the compound could be valuable in studying cell proliferation and developing treatments that inhibit the growth of tumors .
Antibacterial Agents
Some piperazine derivatives have shown excellent antibacterial activity, surpassing even traditional antibiotics like ampicillin. This indicates that the compound could be significant in creating new antibacterial drugs .
Enzyme Inhibition
Triazoles and piperazines are known to act as enzyme inhibitors, which is crucial in treating various diseases by targeting specific enzymes within biological pathways .
Mecanismo De Acción
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
For instance, some triazole derivatives have been found to bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Triazole compounds are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Result of Action
Triazole compounds are known to show versatile biological activities .
Action Environment
The stability and efficacy of triazole compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
1-[[3-(2-methylphenyl)triazol-4-yl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5.2ClH/c1-12-4-2-3-5-14(12)19-13(10-16-17-19)11-18-8-6-15-7-9-18;;/h2-5,10,15H,6-9,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCWRNSORYXTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=N2)CN3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




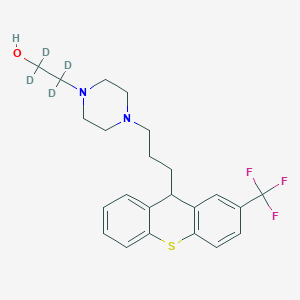
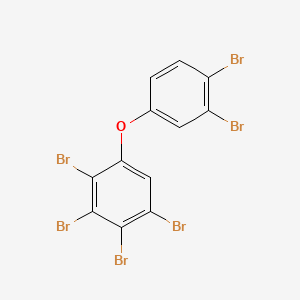

![3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1430214.png)

![2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine](/img/structure/B1430217.png)
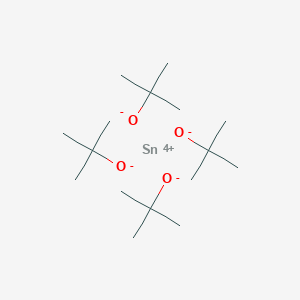
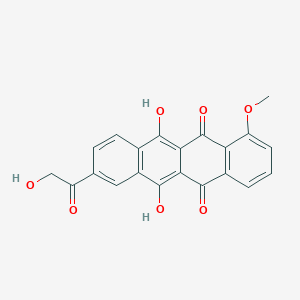
![2,7-Dihydrobenzo[lmn][3,8]phenanthroline](/img/structure/B1430222.png)
![Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B1430223.png)

